Dptip
Overview
Description
DPTIP is a potent and selective N-SMase2 inhibitor and brain penetrant.
Mechanism of Action
Target of Action
DPTIP primarily targets Neutral Sphingomyelinase 2 (nSMase2) . nSMase2 is an enzyme that catalyzes the formation of ceramide, a required step in the formation and release of extracellular vesicles (EVs) . These EVs play a crucial role in intercellular communication underlying many physiological and pathological processes .
Mode of Action
This compound acts as a potent inhibitor of nSMase2 . It binds to nSMase2 and inhibits its activity, thereby preventing the formation of ceramide . This inhibition of ceramide formation subsequently leads to a reduction in the release of EVs .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sphingomyelin-ceramide pathway. By inhibiting nSMase2, this compound prevents the hydrolysis of sphingomyelin to ceramide . This action disrupts the formation and release of EVs, which are involved in various physiological and pathological processes .
Pharmacokinetics
This compound has been found to be metabolically stable and capable of penetrating the brain . It exhibits poor oral pharmacokinetics, modest brain penetration, and rapid clearance . To enhance its pharmacokinetic properties, researchers have conjugated this compound to a hydroxyl-PAMAM dendrimer delivery system, creating dendrimer-DPTIP (D-DPTIP) .
Result of Action
The inhibition of nSMase2 by this compound leads to a dose-dependent reduction in the release of EVs from primary astrocyte cultures . In a mouse model of brain injury, this compound potently inhibited IL-1β-induced astrocyte-derived EV release . This inhibition led to a reduction of cytokine upregulation in the liver and attenuation of the infiltration of immune cells into the brain .
Action Environment
The action of this compound is influenced by the environment within the body. For instance, inflammation can upregulate nSMase2 activity, thereby increasing the release of EVs . By inhibiting nSMase2, this compound can counteract this effect and reduce the impact of inflammation on intercellular communication .
Biochemical Analysis
Biochemical Properties
DPTIP interacts with nSMase2, inhibiting its activity and subsequently reducing the release of EVs . This interaction is characterized by high potency (IC50 30 nM), selectivity, and metabolic stability .
Cellular Effects
This compound influences cell function by suppressing the biosynthesis of EVs through nSMase2 inhibition . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound binds to nSMase2, inhibiting its activity and reducing the formation of ceramide, a required step in the formation and release of EVs .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to dose-dependently inhibit EV release in primary astrocyte cultures .
Dosage Effects in Animal Models
In animal models, this compound (at 10 mg/kg IP) potently inhibited IL-1β-induced astrocyte-derived EV release .
Metabolic Pathways
This compound is involved in the sphingolipid metabolic pathway, where it interacts with nSMase2 .
Transport and Distribution
It has been described as being brain penetrable .
Subcellular Localization
Given its role as an nSMase2 inhibitor, it is likely to be found in locations where nSMase2 is active .
Properties
IUPAC Name |
2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-25-15-11-14(12-16(26-2)20(15)24)21-22-18(13-7-4-3-5-8-13)19(23-21)17-9-6-10-27-17/h3-12,24H,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXVHYPSBANVAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351353-48-5 | |
Record name | 2,6-dimethoxy-4-[5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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